1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene is an organic compound with a complex structure It is characterized by the presence of a chlorine atom attached to a benzene ring, which is further substituted with a 4-(4-methylphenyl)-1-phenylbut-1-en-1-yl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butenyl intermediate: This involves the reaction of 4-methylbenzaldehyde with phenylacetylene under basic conditions to form the corresponding butenyl intermediate.
Chlorination: The butenyl intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.
Coupling reaction: The chlorinated intermediate is then coupled with a benzene ring through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction reactions: The double bond in the butenyl group can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding saturated compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene involves its interaction with molecular targets through various pathways:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways involved: It can modulate signaling pathways, leading to alterations in cellular processes such as proliferation, apoptosis, or differentiation.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[4-(4-methylphenyl)phenyl]benzene: Lacks the butenyl group, resulting in different chemical properties and reactivity.
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbutane]benzene: The absence of the double bond in the butenyl group affects its reactivity in reduction reactions.
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-yn-1-yl]benzene: The presence of a triple bond instead of a double bond alters its chemical behavior in reactions such as hydrogenation.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Eigenschaften
CAS-Nummer |
649556-21-8 |
---|---|
Molekularformel |
C23H21Cl |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
1-chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C23H21Cl/c1-18-10-12-19(13-11-18)6-5-9-23(20-7-3-2-4-8-20)21-14-16-22(24)17-15-21/h2-4,7-17H,5-6H2,1H3 |
InChI-Schlüssel |
HGGGTQYNXMHADY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.